3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, fluorine, and a trimethylsilyl-ethoxy-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-{[(tert-butyldimethylsilyl)oxy]methyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole
- 5-Bromo-3-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole
Uniqueness
3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18BrFN2OSi |
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Molecular Weight |
345.28 g/mol |
IUPAC Name |
2-[(3-bromo-5-fluoropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18BrFN2OSi/c1-19(2,3)5-4-18-9-17-8-12(14)11-6-10(15)7-16-13(11)17/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
WZYYSKPQLVWXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)F)Br |
Origin of Product |
United States |
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